2-Amino-6-phenylpteridine-4,7(1h,8h)-dione
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Overview
Description
2-Amino-6-phenylpteridine-4,7(1h,8h)-dione is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-phenylpteridine-4,7(1h,8h)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-phenylpteridine-4,7(1h,8h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-phenylpteridine-4,7(1h,8h)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Aminopteridine: A simpler pteridine derivative with similar chemical properties.
6-Phenylpteridine: Lacks the amino group but shares the phenyl substitution.
4,7-Dihydroxy-2-phenylpteridine: Contains hydroxyl groups instead of amino groups.
Uniqueness
2-Amino-6-phenylpteridine-4,7(1h,8h)-dione is unique due to the presence of both amino and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
51324-29-9 |
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Molecular Formula |
C12H9N5O2 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-amino-6-phenyl-3,8-dihydropteridine-4,7-dione |
InChI |
InChI=1S/C12H9N5O2/c13-12-16-9-8(11(19)17-12)14-7(10(18)15-9)6-4-2-1-3-5-6/h1-5H,(H4,13,15,16,17,18,19) |
InChI Key |
XADHITZGXKKUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(NC2=O)N=C(NC3=O)N |
Origin of Product |
United States |
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